2-(4-bromo-2,6-dimethylphenoxy)-N-propan-2-ylacetamide
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Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-propan-2-ylacetamide is an organic compound with a molecular formula of C13H18BrNO2. This compound is characterized by the presence of a bromo-substituted phenoxy group and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-propan-2-ylacetamide typically involves the reaction of 4-bromo-2,6-dimethylphenol with an appropriate acylating agent, followed by the introduction of the propan-2-yl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo-substituted phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-propan-2-ylacetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-bromo-2,6-dimethylphenoxy)-N-propan-2-ylacetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2,6-dimethylphenoxy)-ethylamine
- 2-(4-Bromo-2,6-dimethylphenoxy)-N-phenethylacetamide
- 2-(4-Bromo-2,6-dimethylphenoxy)-N-cyclopentylacetamide
Uniqueness
2-(4-bromo-2,6-dimethylphenoxy)-N-propan-2-ylacetamide is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions and reactivity are required.
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8(2)15-12(16)7-17-13-9(3)5-11(14)6-10(13)4/h5-6,8H,7H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPONJATVCUBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(C)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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